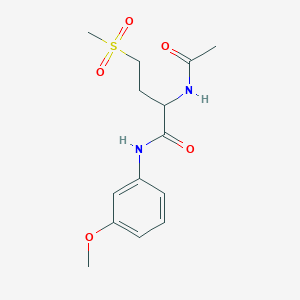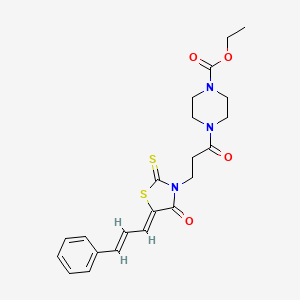
2-acetamido-N-(3-methoxyphenyl)-4-(methylsulfonyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-acetamido-N-(3-methoxyphenyl)-4-(methylsulfonyl)butanamide, also known as Celecoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, inflammation, and fever. It is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain.
作用機序
2-acetamido-N-(3-methoxyphenyl)-4-(methylsulfonyl)butanamide selectively inhibits COX-2, which is upregulated in response to inflammation and is responsible for the production of prostaglandins that cause pain and inflammation. By inhibiting COX-2, this compound reduces the production of these inflammatory mediators, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of angiogenesis, induction of apoptosis, and suppression of tumor growth. It has also been shown to reduce the risk of cardiovascular events by inhibiting platelet aggregation and reducing inflammation.
実験室実験の利点と制限
2-acetamido-N-(3-methoxyphenyl)-4-(methylsulfonyl)butanamide has several advantages for use in laboratory experiments, including its high selectivity for COX-2, its ability to penetrate the blood-brain barrier, and its low toxicity. However, it also has some limitations, such as its potential to cause gastrointestinal and cardiovascular side effects, which may limit its use in certain experimental settings.
将来の方向性
There are several potential future directions for research on 2-acetamido-N-(3-methoxyphenyl)-4-(methylsulfonyl)butanamide, including its use in combination with other drugs for the treatment of cancer, its potential for the treatment of neurodegenerative diseases, and its use as a tool for studying the role of COX-2 in various physiological and pathological processes. Additionally, further research is needed to better understand the mechanisms underlying its anti-inflammatory and anti-tumor effects, as well as its potential side effects and limitations.
合成法
2-acetamido-N-(3-methoxyphenyl)-4-(methylsulfonyl)butanamide is synthesized through a multi-step process that involves the reaction of 4-bromo-2-fluoronitrobenzene with N-(2-hydroxyethyl)acetamide, followed by reduction with sodium borohydride and acetylation with acetic anhydride. The resulting product is then treated with methylsulfonyl chloride to yield this compound.
科学的研究の応用
2-acetamido-N-(3-methoxyphenyl)-4-(methylsulfonyl)butanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. Several preclinical and clinical studies have demonstrated its efficacy in reducing inflammation, inhibiting tumor growth, and improving cognitive function.
特性
IUPAC Name |
2-acetamido-N-(3-methoxyphenyl)-4-methylsulfonylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S/c1-10(17)15-13(7-8-22(3,19)20)14(18)16-11-5-4-6-12(9-11)21-2/h4-6,9,13H,7-8H2,1-3H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVYHIMCXBVODD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCS(=O)(=O)C)C(=O)NC1=CC(=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[[1-(Difluoromethyl)imidazol-2-yl]methyl]pyrazole-3-carboxylic acid](/img/structure/B2922731.png)

![2-Chloro-N-[2-(2-fluorophenyl)-2-hydroxyethyl]-N-[(3-methyloxetan-3-yl)methyl]acetamide](/img/structure/B2922733.png)


![(3R,4R)-4-Fluoro-1-oxaspiro[2.4]heptane](/img/structure/B2922739.png)
![5-Bromo-N-[(4-methoxythian-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2922741.png)

![(Z)-2,5-dichloro-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2922746.png)




